N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE
Description
N-(3-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)-3,4-dimethoxybenzenesulfonamido]acetamide is a synthetic acetamide derivative characterized by a structurally complex sulfonamido-acetamide backbone. Its molecular architecture includes:
- A 3,4-dimethoxybenzenesulfonamido moiety linked to the central acetamide, contributing hydrogen-bonding capabilities via sulfonamido (-SO₂NH-) and methoxy (-OCH₃) groups.
- A 2-phenylethyl substituent on the sulfonamido nitrogen, introducing aromatic hydrophobicity and conformational flexibility.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O5S/c1-18-21(26)10-7-11-22(18)27-25(29)17-28(15-14-19-8-5-4-6-9-19)34(30,31)20-12-13-23(32-2)24(16-20)33-3/h4-13,16H,14-15,17H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPRJOKQINNURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)3,4-dimethoxybenzenesulfonamido]acetamide is a compound that has attracted attention due to its potential biological activities. This article summarizes the current understanding of its biological activity, including antimicrobial and anticancer properties, as well as safety and toxicity data.
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : 373.87 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various substituted compounds, showing effectiveness against multiple bacterial strains.
2. Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. A structure-activity relationship (SAR) analysis revealed that certain modifications enhance efficacy against cancer cell lines.
In Vitro Studies on Cancer Cell Lines :
- MCF-7 (Breast Cancer) : Some derivatives exhibited IC₅₀ values significantly lower than standard treatments.
- HEPG2 (Liver Cancer) : Notable potency was observed.
| Compound | IC₅₀ (μM) | Cancer Type |
|---|---|---|
| Compound A | 0.62 | HEPG2 |
| Compound B | 0.87 | MCF-7 |
These results suggest that this class of compounds may serve as leads in cancer therapy, potentially through mechanisms such as inhibition of enzymatic activity and induction of cell cycle arrest.
While the exact mechanisms remain to be fully elucidated, preliminary data suggest several pathways:
- Enzymatic Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells has been observed in some studies.
Safety and Toxicity Profile
Understanding the safety profile is crucial for therapeutic applications. Initial findings indicate varying degrees of toxicity among derivatives.
Toxicological Data Summary
| Study Focus | Findings |
|---|---|
| Acute Toxicity | Moderate toxicity at high doses |
| Long-term Effects | Further studies required |
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Antimicrobial Efficacy : A study reported the synthesis of various derivatives with notable antimicrobial effects against resistant strains.
- Anticancer Activity : In vitro studies demonstrated that certain derivatives could significantly inhibit cancer cell proliferation compared to controls.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 3,4-dimethoxybenzenesulfonamido group distinguishes it from pesticidal analogs (e.g., alachlor, pretilachlor), which prioritize chloro and alkyl/ether substituents for membrane permeability and herbicidal activity .
Mechanistic Implications :
- Pesticidal acetamides (e.g., alachlor) inhibit fatty acid elongation in plants via chloro and alkyl groups’ electrophilic interactions . The target compound’s sulfonamido group may instead target enzymes (e.g., sulfonamide-inhibited carbonic anhydrases) in biological systems.
Research Findings and Methodological Context
While direct studies on the target compound are unavailable, insights can be extrapolated:
- Structural Analysis : X-ray crystallography (using programs like SHELX ) could resolve its conformation, particularly the spatial arrangement of the sulfonamido and methoxy groups, which influence bioactivity.
- Synthetic Routes : The compound’s synthesis likely mirrors methods for analogous acetamides, involving nucleophilic substitution or coupling reactions to install the sulfonamido and chloro-methylphenyl groups.
- Toxicity and Metabolism : Chloro and methoxy substituents may confer metabolic stability, but the sulfonamido group could predispose it to enzymatic cleavage, altering bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
